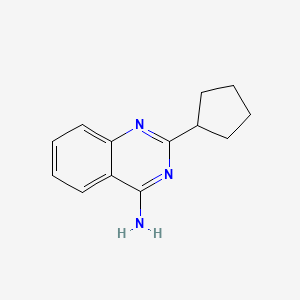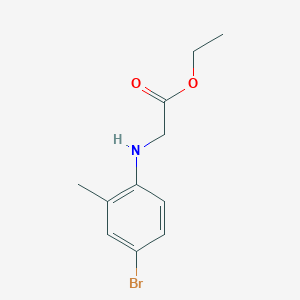
Ethyl (4-bromo-2-methylphenyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-bromo-2-methylphenyl)glycinate: is a chemical compound with the molecular formula C11H14BrNO2. It consists of an ethyl group (C2H5CH2-) attached to the nitrogen atom of glycine (an amino acid) and a 4-bromo-2-methylphenyl group. The compound’s structure is shown below:
Structure: CH3C(NH2)COOCH2C6H3Br
Métodos De Preparación
Synthetic Routes::
-
Direct Alkylation Method: : Ethyl (4-bromo-2-methylphenyl)glycinate can be synthesized by reacting 4-bromo-2-methylbenzoyl chloride with glycine ethyl ester hydrochloride in the presence of a base (such as triethylamine). The reaction proceeds via nucleophilic substitution.
-
Hydrolysis of this compound Hydrochloride: : The hydrochloride salt of the compound can be hydrolyzed using a strong base (e.g., sodium hydroxide) to yield the desired product.
Industrial Production:: Industrial-scale production methods typically involve optimized versions of the synthetic routes mentioned above. These processes ensure high yields and purity.
Análisis De Reacciones Químicas
Ethyl (4-bromo-2-methylphenyl)glycinate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other functional groups (e.g., nucleophiles) to modify the compound.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Ester Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents include bases (e.g., triethylamine), reducing agents (e.g., lithium aluminum hydride), and hydrolyzing agents (e.g., sodium hydroxide).
Aplicaciones Científicas De Investigación
Ethyl (4-bromo-2-methylphenyl)glycinate finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Agrochemicals: It may be used in pesticide formulations.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It could interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While Ethyl (4-bromo-2-methylphenyl)glycinate is unique, similar compounds include:
- Ethyl (4-methylphenyl)glycinate
- Ethyl (4-chloro-2-methylphenyl)glycinate
These compounds share structural similarities but differ in substituents. Researchers explore their distinct properties and applications.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
ethyl 2-(4-bromo-2-methylanilino)acetate |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-11(14)7-13-10-5-4-9(12)6-8(10)2/h4-6,13H,3,7H2,1-2H3 |
Clave InChI |
VAXQSBMYVDUVQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC1=C(C=C(C=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


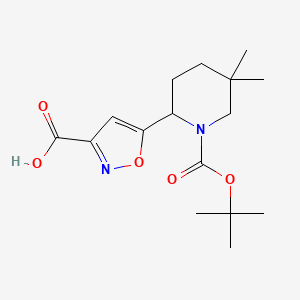
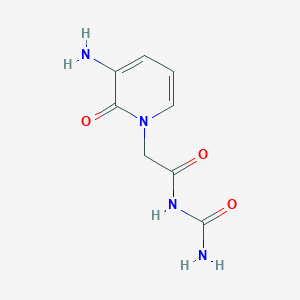

![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
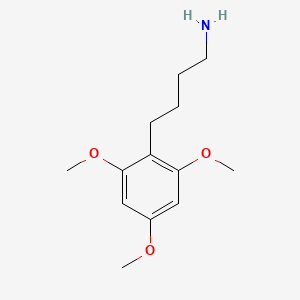

![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)
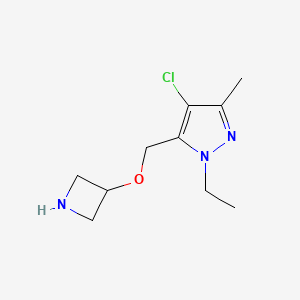
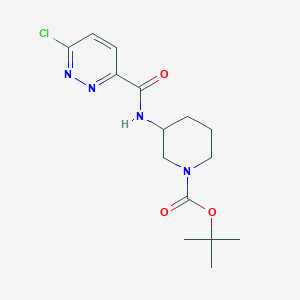
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)
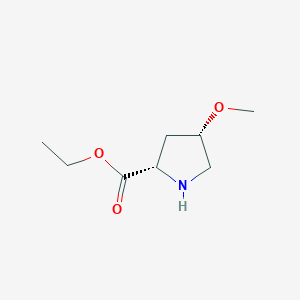
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)
